molecular formula C10H8N4O3 B1519281 2-{3-Cyano-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidin-6-yl}acetic acid CAS No. 1118787-65-7

2-{3-Cyano-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidin-6-yl}acetic acid

Cat. No. B1519281
M. Wt: 232.2 g/mol
InChI Key: NRIOBYXLDZBMQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-{3-Cyano-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidin-6-yl}acetic acid” is a biochemical used for proteomics research . Its IUPAC name is (3-cyano-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetic acid .


Molecular Structure Analysis

The molecular formula of this compound is C10H8N4O3, and its molecular weight is 232.2 g/mol . The InChI code for this compound is 1S/C10H8N4O3/c1-5-7(2-8(15)16)10(17)14-9(13-5)6(3-11)4-12-14/h4,7,13H,1-2H2,(H,15,16) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthesis and Antiviral Activity

  • 2-{3-Cyano-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidin-6-yl}acetic acid and its derivatives have been explored in the synthesis of various compounds with potential antiviral activities. For instance, certain derivatives demonstrated effectiveness against human cytomegalovirus and herpes simplex virus type 1 (Saxena, Coleman, Drach, & Townsend, 1990).

Antimicrobial Applications

  • Some pyrazolo[1,5-a]pyrimidine derivatives have shown promising antimicrobial properties. This includes their potential use as antibacterial and antifungal agents, with activities comparable to standard drugs like streptomycin and fusidic acid (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Anti-inflammatory Properties

  • Compounds synthesized from pyrazolo[1,5-a]pyrimidine and fused with a thiophene moiety were found to exhibit notable anti-inflammatory activity, which was comparable to the reference drug Prednisolone® (Amr, Sabry, & Abdulla, 2007).

Tumor Imaging Applications

  • 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives have been synthesized for potential use in tumor imaging with positron emission tomography (PET). These compounds showed varying uptake in tumors, indicating their potential in diagnostic imaging (Jingli Xu et al., 2012).

Synthesis of Heterocyclic Compounds

  • The compound and its related structures have been utilized in the synthesis of various heterocyclic compounds, which are crucial in the development of new therapeutic agents. These syntheses involve reactions with various intermediates and lead to diverse structural derivatives (Riyadh, 2011).

properties

IUPAC Name

2-(3-cyano-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O3/c1-5-7(2-8(15)16)10(17)14-9(13-5)6(3-11)4-12-14/h4,12H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIOBYXLDZBMQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)C(=CN2)C#N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-Cyano-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidin-6-yl}acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{3-Cyano-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidin-6-yl}acetic acid
Reactant of Route 2
2-{3-Cyano-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidin-6-yl}acetic acid
Reactant of Route 3
2-{3-Cyano-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidin-6-yl}acetic acid
Reactant of Route 4
2-{3-Cyano-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidin-6-yl}acetic acid
Reactant of Route 5
2-{3-Cyano-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidin-6-yl}acetic acid
Reactant of Route 6
2-{3-Cyano-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidin-6-yl}acetic acid

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